

A Comparative Guide to the Immunogenicity of Infliximab and Its Biosimilars

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the reference monoclonal antibody **Infliximab** and its approved biosimilars, CT-P13 and SB2. The data presented is compiled from pivotal clinical trials and extension studies, offering a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

The advent of biosimilars for **Infliximab** has introduced cost-effective alternatives for the treatment of various inflammatory diseases. A critical aspect in the evaluation of these biologics is their potential to elicit an immune response, known as immunogenicity. The formation of anti-drug antibodies (ADAs) can impact the efficacy and safety of the therapeutic. This guide summarizes the comparative immunogenicity data for the originator **Infliximab** and its biosimilars, CT-P13 and SB2, based on key clinical trial data. The findings consistently demonstrate a comparable immunogenicity profile between the originator and its biosimilars, including in scenarios involving a switch from the reference product to a biosimilar.

Data Presentation: Comparative Immunogenicity

The following tables summarize the incidence of anti-drug antibodies (ADAs) in patients treated with originator **Infliximab** and its biosimilars, CT-P13 and SB2, across various clinical trials.



Table 1: Immunogenicity of Originator Infliximab vs. CT-P13 in Rheumatoid Arthritis (PLANETRA Study)

Treatment Group	ADA Incidence (Week 30)	ADA Incidence (Week 102 - Extension Study)
Originator Infliximab (INX)	48.2%	44.8% (Switched to CT-P13 at Week 54)
CT-P13	48.4%	40.3% (Continued CT-P13)

Data from the PLANETRA study and its extension, where patients in the originator arm were switched to CT-P13 at week 54.[1][2]

Table 2: Immunogenicity of Originator Infliximab vs. CT-

P13 in Ankylosing Spondylitis (PLANETAS Study)

Treatment Group	ADA Incidence (Week 30)	ADA Incidence (Week 54)
Originator Infliximab (INX)	23.0%	26.7%
CT-P13	27.0%	22.9%

Data from the PLANETAS study.[3]

Table 3: Immunogenicity Following a Switch from Originator Infliximab to CT-P13 (NOR-SWITCH Study)

Treatment Group	Patients with Pre-existing ADAs at Baseline	Patients Developing Incident ADAs (During 52 Weeks)	
Originator Infliximab (Continued)	9	17	
Switched to CT-P13	11	19	

The NOR-SWITCH study was a 52-week randomized, double-blind trial assessing the non-inferiority of switching from originator **Infliximab** to CT-P13.[4][5][6][7]



Table 4: Immunogenicity of Originator Infliximab vs. SB2

in Rheumatoid Arthritis (Phase III Study)

Treatment Group	ADA Incidence (Week 30)	ADA Incidence (Week 54)	Newly Developed ADAs (Post-Week 54 in ADA-negative patients)
Originator Infliximab (INF)	49.7%	57.5%	14.9%
SB2	55.1%	62.4%	14.1%
Switched from INF to SB2	N/A	N/A	14.6%

Data from a Phase III randomized, double-blind study and its transition period.[8][9][10]

Experimental Protocols

The assessment of immunogenicity is a critical component of biologic drug development and is typically performed using a tiered approach involving screening, confirmatory, and characterization assays.

Anti-Drug Antibody (ADA) Detection Assays

- 1. Enzyme-Linked Immunosorbent Assay (ELISA)
- Principle: A solid-phase immunoassay that detects the presence of ADAs in patient serum or plasma. A common format is the bridging ELISA, where the capture and detection reagents are the drug itself.
- General Procedure:
 - Coating: Microtiter plates are coated with Infliximab or its biosimilar.
 - Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).



- Sample Incubation: Patient serum/plasma, diluted in an appropriate buffer, is added to the wells. If ADAs are present, they will bind to the coated drug.
- Washing: Unbound components are washed away.
- Detection: Biotinylated Infliximab (or its biosimilar) is added, which binds to the captured ADAs, forming a "bridge".
- Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated drug.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
- Stopping and Reading: The reaction is stopped with an acid, and the absorbance is read
 on a microplate reader. The intensity of the color is proportional to the amount of ADAs
 present.[11][12][13][14][15]
- 2. Electrochemiluminescence (ECL) Immunoassay
- Principle: A highly sensitive and drug-tolerant immunoassay that uses an electrically induced chemical reaction to generate light for detection.
- General Procedure:
 - Complex Formation: Patient serum/plasma is incubated with biotinylated and ruthenylated
 Infliximab (or its biosimilar). If ADAs are present, they will form a bridged complex with
 these labeled drugs.
 - Capture: The mixture is added to a streptavidin-coated microplate, where the biotinylated complexes are captured.
 - Washing: Unbound materials are washed away.
 - Detection: The plate is placed in an ECL reader. An electrical voltage is applied, causing the ruthenium label to emit light.



 Signal Measurement: The intensity of the emitted light is measured and is proportional to the amount of ADAs in the sample.[3][16]

Neutralizing Antibody (NAb) Assays

- 1. Cell-Based Neutralizing Antibody Assay
- Principle: This functional assay determines if the detected ADAs can neutralize the biological activity of Infliximab.
- General Procedure:
 - \circ Cell Culture: A TNF- α sensitive cell line (e.g., a cell line engineered with a TNF- α inducible reporter gene) is cultured.
 - Sample Pre-incubation: Patient serum/plasma is pre-incubated with a fixed concentration of Infliximab (or its biosimilar).
 - Cell Treatment: The pre-incubated mixture is added to the TNF- α sensitive cells, followed by the addition of a specific concentration of TNF- α .
 - Incubation: The cells are incubated to allow for the biological response to TNF-α.
 - Endpoint Measurement: The biological response is measured (e.g., reporter gene expression, cell death). If neutralizing antibodies are present in the patient's serum, they will bind to Infliximab and prevent it from neutralizing TNF-α, resulting in a measurable biological effect.[17][18][19]

Mandatory Visualization Signaling Pathway of Infliximab



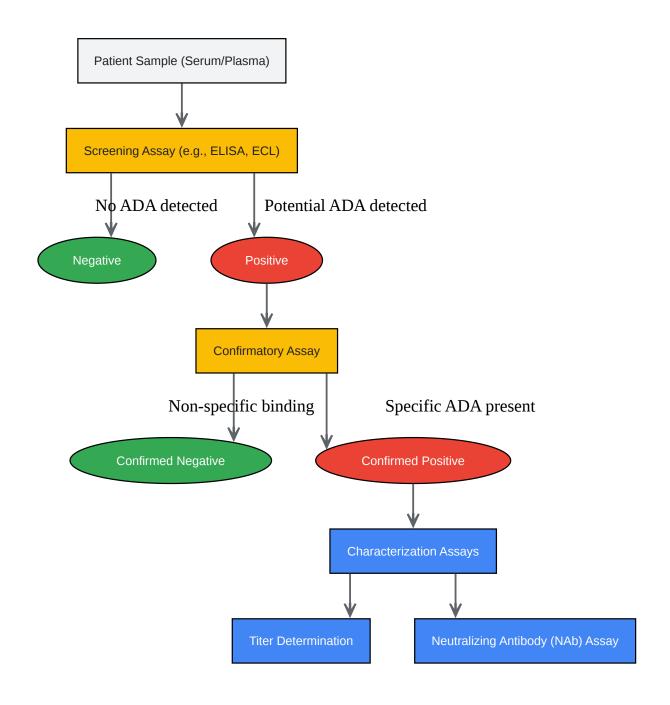


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Caption: Infliximab's mechanism of action.

Experimental Workflow for Immunogenicity Assessment





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Caption: Tiered approach for ADA detection.

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